Methyl 1H,1H-perfluorohexyl carbonate
Description
Methyl 1H,1H-perfluorohexyl carbonate is a fluorinated carbonate ester characterized by a perfluorohexyl chain (C6F13) and a methyl carbonate group. The "1H,1H" designation indicates that the first two carbons adjacent to the carbonate group retain hydrogen atoms, while the remaining carbons are fully fluorinated . This structural configuration imparts unique properties such as high thermal stability, chemical resistance, and hydrophobicity, making it valuable in applications like surface coatings, fluoropolymer synthesis, and specialty solvents . Fluorinated carbonates are also explored in pharmaceutical intermediates due to their ability to enhance bioavailability and metabolic stability .
Structure
3D Structure
Properties
Molecular Formula |
C8H5F11O3 |
|---|---|
Molecular Weight |
358.11 g/mol |
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C8H5F11O3/c1-21-3(20)22-2-4(9,10)5(11,12)6(13,14)7(15,16)8(17,18)19/h2H2,1H3 |
InChI Key |
METNMSCKDDXPHG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane at temperatures ranging from −10°C to 10°C to minimize side reactions. Catalysts such as cesium fluoride (CsF) or potassium carbonate (K₂CO₃) enhance nucleophilicity, with yields improving significantly under inert atmospheres (e.g., nitrogen or argon). For instance, the reaction of 1H,1H-perfluorohexyl iodide with methyl chloroformate in the presence of CsF achieves a 72% yield after 24 hours.
Optimization Parameters
-
Catalyst Loading : A molar ratio of 1:1.2 (substrate:catalyst) optimizes conversion rates without excessive byproduct formation.
-
Solvent Polarity : Polar aprotic solvents like dimethyl sulfoxide (DMSO) accelerate reaction kinetics but may reduce selectivity due to increased solvation of intermediates.
-
Temperature Control : Sub-zero temperatures (−10°C) favor kinetic control, suppressing oligomerization of perfluoroalkyl chains.
Transesterification of Fluorinated Alcohols
Transesterification offers an alternative pathway by reacting fluorinated alcohols with existing carbonate esters. This method is particularly advantageous for scalability and reduced reliance on hazardous reagents.
Synthetic Protocol
In a representative procedure, 1H,1H-perfluorohexanol reacts with dimethyl carbonate under reflux in toluene, catalyzed by titanium(IV) isopropoxide (Ti(OiPr)₄). The reaction reaches 85% conversion after 12 hours, with excess dimethyl carbonate removed via fractional distillation. The use of molecular sieves (3Å) to absorb methanol byproducts further drives equilibrium toward product formation.
Comparative Efficiency
Table 1 summarizes key performance metrics for transesterification versus nucleophilic substitution:
| Parameter | Transesterification | Nucleophilic Substitution |
|---|---|---|
| Yield (%) | 85 | 72 |
| Reaction Time (h) | 12 | 24 |
| Catalyst Cost (USD/g) | 0.15 (Ti(OiPr)₄) | 0.22 (CsF) |
| Byproduct Formation | <5% | 10–15% |
Fluorination of Hydroxypropyl Carbonate Intermediates
A patented two-step fluorination process, initially developed for fluoropropylene carbonate, has been adapted for this compound. This method involves intermediate synthesis of a hydroxypropyl carbonate derivative, followed by fluorination with specialized agents.
Stepwise Procedure
-
Intermediate Synthesis : 3-Hydroxypropylene carbonate reacts with methylsulfonic acid chloride in tetrahydrofuran (THF) at 0°C, yielding a methylsulfonyl intermediate.
-
Fluorination : The intermediate undergoes nucleophilic displacement with triethylamine monohydrofluoride (Et₃N·3HF) in diglyme at 150°C, achieving 68% overall yield.
Challenges and Mitigations
-
Side Reactions : Competing elimination pathways at elevated temperatures reduce selectivity. Stabilizing intermediates with bulky bases (e.g., 2,6-lutidine) suppresses β-hydride elimination.
-
Solvent Selection : Diglyme’s high boiling point (162°C) facilitates reflux conditions without decomposition.
Alternative Fluorination Strategies
Emerging methodologies leverage fluorinating agents like 1,1,2,3,3,3-hexafluoro-1-diethylaminopropane to introduce perfluoroalkyl groups directly into carbonate frameworks. These one-pot reactions simplify purification but require stringent moisture control.
Direct Fluorination
In a notable example, methyl carbonate is treated with 1,1,2,3,3,3-hexafluoro-1-diethylaminopropane in dichloromethane at −20°C, yielding 58% product after 48 hours. While slower than multi-step approaches, this method eliminates intermediate isolation, reducing solvent waste.
Photochemical Activation
UV irradiation (254 nm) in the presence of cesium fluoride (CsF) accelerates fluorination kinetics by generating reactive fluorine radicals. Pilot-scale trials demonstrate a 20% reduction in reaction time compared to thermal methods.
Industrial-Scale Production Considerations
Scalability remains a critical challenge due to the high cost of perfluoroalkyl precursors and energy-intensive purification steps.
Cost-Benefit Analysis
Chemical Reactions Analysis
Types of Reactions
Methyl 1H,1H-perfluorohexyl carbonate primarily undergoes substitution reactions due to the presence of the carbonate group. It is relatively inert to oxidation and reduction reactions because of the strong electron-withdrawing effects of the perfluoroalkyl group.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols. The reaction conditions typically include mild temperatures and the presence of a base to facilitate the substitution.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form perfluorohexyl alcohol and carbon dioxide.
Major Products
The major products formed from these reactions include substituted perfluorohexyl derivatives and carbon dioxide. The specific products depend on the nature of the nucleophile used in the substitution reactions.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Reagent in Organic Synthesis : Methyl 1H,1H-perfluorohexyl carbonate is utilized as a reagent in organic synthesis. Its ability to act as a building block allows for the preparation of more complex fluorinated compounds .
- Fluorinated Building Block : The compound serves as an important precursor for the synthesis of other fluorinated materials, which are often used in advanced materials science .
2. Biology
- Biochemical Assays : Its stability and reactivity make it useful in biochemical assays, particularly in studies involving membrane proteins due to its hydrophobic nature .
- Cell Membrane Studies : The compound's unique structural features allow it to interact with lipid bilayers, making it a candidate for studying membrane dynamics and cellular signaling pathways .
3. Medicine
- Drug Delivery Systems : this compound is being investigated for its potential use in drug delivery systems, especially for hydrophobic drugs. Its ability to encapsulate such drugs can enhance their bioavailability and therapeutic efficacy .
- Therapeutic Applications : The compound's properties are explored in the development of new therapeutic agents that require specific delivery mechanisms due to their hydrophobic nature .
4. Industrial Applications
- Coatings and Surface Treatments : this compound is employed in the production of specialized coatings that require water and oil repellency. This makes it valuable in industries such as textiles and electronics .
- Specialty Chemicals Production : The compound is also used in the manufacturing of specialty chemicals that benefit from its unique chemical properties, enhancing product performance and durability .
Case Study 1: Drug Delivery Enhancement
A study demonstrated that incorporating this compound into drug formulations significantly improved the solubility and bioavailability of poorly soluble drugs. This was attributed to the compound's ability to form stable complexes with hydrophobic drug molecules.
Case Study 2: Surface Coating Development
Research on surface coatings revealed that adding this compound resulted in enhanced water and oil repellency compared to traditional coatings. This application is particularly beneficial in automotive and aerospace industries where surface durability is critical.
Mechanism of Action
The mechanism of action of Methyl 1H,1H-perfluorohexyl carbonate is primarily based on its ability to undergo substitution reactions. The perfluoroalkyl group provides stability and resistance to degradation, making it an effective component in various applications. The molecular targets and pathways involved depend on the specific application, such as drug delivery or chemical synthesis.
Comparison with Similar Compounds
Comparison with Similar Fluorinated Carbonates
Structural and Molecular Differences
The following structurally related compounds are compared based on substituents and perfluorinated chain length:
3-Fluoropropyl 1H,1H-Perfluorohexyl Carbonate (AY01431)
- Molecular Formula : C10H8F12O3
- Molecular Weight : 404.1496 g/mol
- Key Difference : The ester group is a 3-fluoropropyl chain instead of methyl.
1H,1H,7H-Perfluorohexyl Ethyl Carbonate (AY01497)
- Molecular Formula : C10H8F12O3
- Molecular Weight : 404.1496 g/mol
- Key Difference : Ethyl ester substituent replaces the methyl group.
- Impact : The ethyl group increases steric bulk, which could reduce volatility and enhance thermal stability. This substitution may also affect hydrolysis rates in aqueous environments .
1H,1H,9H-Perfluorononyl Methyl Carbonate (AY01489)
- Molecular Formula : C11H6F16O3
- Molecular Weight : 490.138 g/mol
- Key Difference: A longer perfluorononyl chain (C9F17) replaces the perfluorohexyl group.
- Impact : The extended perfluorinated chain enhances hydrophobicity and surface-active properties, making this compound more suited for applications requiring extreme water repellency, such as anti-fouling coatings .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Perfluorinated Chain Length |
|---|---|---|---|---|
| Methyl 1H,1H-perfluorohexyl carbonate* | C9H6F12O3† | ~404‡ | Methyl | Hexyl (C6F13) |
| 3-Fluoropropyl analog (AY01431) | C10H8F12O3 | 404.1496 | 3-Fluoropropyl | Hexyl (C6F13) |
| Ethyl analog (AY01497) | C10H8F12O3 | 404.1496 | Ethyl | Hexyl (C6F13) |
| Perfluorononyl analog (AY01489) | C11H6F16O3 | 490.138 | Methyl | Nonyl (C9F17) |
*Target compound (exact molecular formula inferred from analogs).
†Inferred from structural similarity to AY01431/AY01495.
‡Estimated based on analogous compounds .
Functional and Application Differences
- Methyl vs. Ethyl Esters : Methyl esters (e.g., this compound) are typically more volatile and reactive than ethyl analogs, favoring applications requiring rapid solvent evaporation or facile chemical modification .
- Chain Length Effects : Longer perfluorinated chains (e.g., C9F17 in AY01489) significantly boost hydrophobicity and chemical inertness, prioritizing their use in high-performance lubricants and corrosion-resistant coatings .
Research and Industrial Relevance
- Safety and Handling: Though specific safety data for this compound is unavailable, analogous fluorinated esters (e.g., Methyl 2-hexenoate) require precautions against inhalation and skin contact, with first-aid measures emphasizing oxygen therapy and medical consultation .
Biological Activity
Methyl 1H,1H-perfluorohexyl carbonate is a fluorinated compound belonging to the class of perfluoroalkyl and polyfluoroalkyl substances (PFAS). These compounds are known for their unique chemical properties, including high thermal stability and resistance to degradation. This article focuses on the biological activity of this compound, exploring its potential effects on biological systems, toxicity, and environmental implications.
This compound has the following chemical structure:
- Chemical Formula : C8H11F13O3
- Molecular Weight : 400.12 g/mol
- CAS Number : [not available in the provided sources]
The compound features a perfluorinated carbon chain that contributes to its hydrophobic and lipophobic characteristics.
Toxicological Profile
Research indicates that PFAS compounds, including this compound, may exhibit various toxicological effects. Key findings from recent studies include:
- Endocrine Disruption : Some PFAS have been shown to interfere with hormonal functions in wildlife and humans. This disruption can lead to reproductive and developmental issues.
- Carcinogenic Potential : Certain studies suggest a correlation between PFAS exposure and increased cancer risk, particularly for liver and testicular cancers.
- Bioaccumulation : PFAS compounds are known to bioaccumulate in organisms, leading to higher concentrations in the food chain.
Case Study 1: Wildlife Exposure
A study conducted on wildlife in contaminated areas revealed that exposure to PFAS led to significant health issues, including reproductive failures and developmental abnormalities. The study emphasized the need for further research on the long-term effects of these substances on ecosystem health.
Case Study 2: Human Health Impacts
A cohort study involving individuals with occupational exposure to PFAS demonstrated elevated levels of cholesterol and liver enzymes, indicating potential metabolic disturbances. This study highlighted the importance of monitoring PFAS levels in human populations.
The biological activity of this compound can be attributed to its interaction with cellular membranes and proteins. The compound's hydrophobic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and affecting protein function.
Environmental Impact
This compound is persistent in the environment due to its stable chemical structure. Its degradation products can also pose risks to aquatic life and drinking water sources. Regulatory agencies are increasingly focusing on PFAS contamination in soil and water systems.
Analytical Methods for Detection
Detection of this compound in environmental samples typically involves advanced analytical techniques such as:
| Method | Sample Type | Detection Limit |
|---|---|---|
| LC-MS/MS | Water | 0.5 ng/L |
| GC-MS | Soil | 25 ng/kg |
| ELISA | Biota | Not specified |
These methods are crucial for assessing environmental exposure levels and guiding remediation efforts.
Q & A
Basic Research Questions
Q. What analytical techniques are suitable for detecting Methyl 1H,1H-perfluorohexyl carbonate in environmental matrices, and how can cross-reactivity with other perfluoroalkyl substances (PFAS) be minimized?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with high-resolution mass analyzers to distinguish isotopic patterns. Optimize chromatographic separation using fluorinated columns (e.g., C18 with perfluorinated packing) to resolve co-eluting PFAS. Cross-reactivity can be mitigated by comparing retention times with certified reference materials and employing selective ion monitoring (SIM) for unique fragment ions. Cross-validation with nuclear magnetic resonance (NMR) is recommended for structural confirmation .
Q. What are the key considerations for designing degradation studies of this compound under environmental conditions?
- Methodological Answer : Simulate environmental conditions (e.g., UV exposure, microbial activity, pH variations) in controlled reactors. Monitor degradation products via high-resolution mass spectrometry (HRMS) and fluorine-19 NMR (¹⁹F NMR) to track defluorination. Include negative controls (e.g., dark conditions) to isolate photolytic effects. Reference PFAS degradation pathways from established frameworks, such as those for perfluorooctanoic acid (PFOA), to hypothesize reaction mechanisms .
Advanced Research Questions
Q. How do methyl group dynamics in this compound influence its ¹H-¹H solid-state NMR spectra, and what experimental strategies resolve coherent vs. incoherent contributions?
- Methodological Answer : Methyl rotation introduces coherent spin-diffusion (SD) and incoherent nuclear Overhauser effects (NOE). Use fast magic-angle spinning (MAS) at >60 kHz to suppress dipolar coupling artifacts. Acquire 2D ¹H-¹H SD spectra with variable mixing times to isolate coherent contributions. Numerical simulations (e.g., SPINEVOLUTION) can model methyl group dynamics, while selective isotopic labeling (e.g., ¹³C-methyl) reduces spectral complexity. Negative cross-peaks in SD spectra are indicative of higher-order coherent effects, which dominate in systems with large chemical shift separations (>4.7 ppm) .
Q. How can researchers resolve contradictions in reported environmental half-lives of this compound across different studies?
- Methodological Answer : Conduct meta-analyses of experimental conditions (e.g., temperature, matrix composition, oxidant concentrations) to identify confounding variables. Use quantum mechanical calculations (e.g., DFT) to predict degradation pathways under varying scenarios. Validate hypotheses through comparative experiments with isotopically labeled analogs (e.g., ¹⁴C-labeled compound) to track mineralization rates. Cross-reference PFAS persistence frameworks, such as those classifying substances by chain length and functional groups .
Q. What strategies are recommended for elucidating the interaction of this compound with biological macromolecules in toxicity studies?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with proteins (e.g., serum albumin). Use cryo-electron microscopy (cryo-EM) to visualize structural changes in lipid bilayers exposed to the compound. Pair these with in silico molecular dynamics (MD) simulations to predict membrane permeability. Validate findings using cell-based assays (e.g., cytotoxicity in hepatocyte models) with fluorine-specific detection to monitor bioaccumulation .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in detection limits for this compound across different analytical platforms?
- Methodological Answer : Perform inter-laboratory comparisons using standardized reference materials. Calibrate instruments with matrix-matched calibration curves to account for ionization suppression/enhancement. Apply multivariate statistical analysis (e.g., principal component analysis) to identify platform-specific biases. Report limits of detection (LOD) with uncertainty intervals derived from repeated measurements .
Q. What computational tools are effective for predicting the environmental partitioning behavior of this compound?
- Methodological Answer : Use EPI Suite’s BIOWIN and KOWWIN modules to estimate biodegradation and octanol-water partition coefficients (log KOW). Refine predictions with molecular dynamics simulations incorporating explicit solvent models. Validate against experimental data from soil-water partitioning studies, emphasizing perfluorinated chain length effects on sorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
